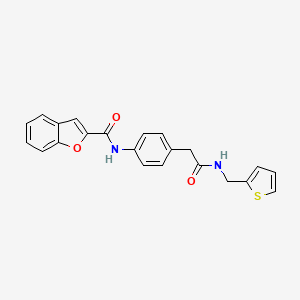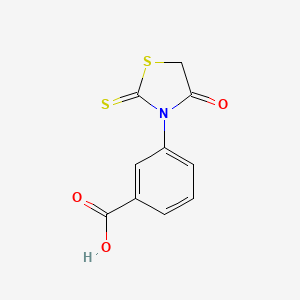![molecular formula C9H14N2O2 B2926361 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2411288-04-3](/img/structure/B2926361.png)
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. MPMP has been found to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用机制
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain. This increased acetylcholine can improve cognitive function, making N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide a potential treatment for diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to have antioxidant properties. This antioxidant activity can help protect cells from damage caused by free radicals, which can contribute to the development of various diseases.
实验室实验的优点和局限性
One advantage of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. However, one limitation of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its potential toxicity. N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide's potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of new methods for synthesizing N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide could lead to improved yields and lower costs for this compound.
合成方法
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-methyl-2-pyrrolidinone with allyl bromide to form N-allyl-1-methyl-2-pyrrolidinone. This compound is then reacted with acryloyl chloride to form N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide.
科学研究应用
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
属性
IUPAC Name |
N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-6-7-4-5-11(2)9(7)13/h3,7H,1,4-6H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOVCYRTXYQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2926286.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)


![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)